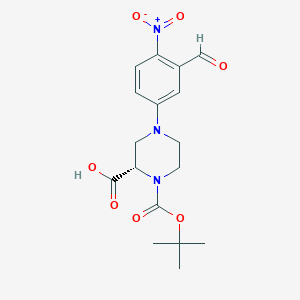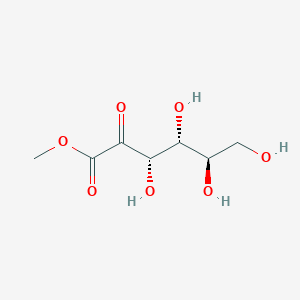![molecular formula C11H13I2NO2 B13735572 4-[bis(2-iodoethyl)amino]benzoic acid CAS No. 2045-13-8](/img/structure/B13735572.png)
4-[bis(2-iodoethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-iodoethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H13I2NO2 and a molecular weight of 445.035 g/mol It is characterized by the presence of two iodine atoms attached to ethyl groups, which are further connected to an amino group on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-iodoethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-iodoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-iodoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
4-[Bis(2-iodoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, including as a prodrug in gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-iodoethyl)amino]benzoic acid involves its interaction with specific molecular targets. In gene therapy, for example, it acts as a prodrug that is activated by enzymes such as carboxypeptidase G2. This activation leads to the release of cytotoxic agents that target tumor cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 3-Fluoro-4-[bis(2-chloroethyl)amino]benzoic acid
- 3,5-Difluoro-4-[bis(2-iodoethyl)amino]benzoic acid
Uniqueness
4-[Bis(2-iodoethyl)amino]benzoic acid is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. These properties include higher atomic mass and different reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
2045-13-8 |
|---|---|
Molecular Formula |
C11H13I2NO2 |
Molecular Weight |
445.03 g/mol |
IUPAC Name |
4-[bis(2-iodoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13I2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChI Key |
HOGVYLWCAKYXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CCI)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


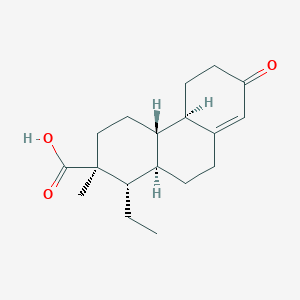
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)
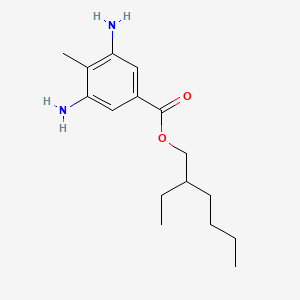
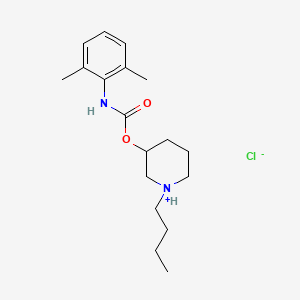

![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
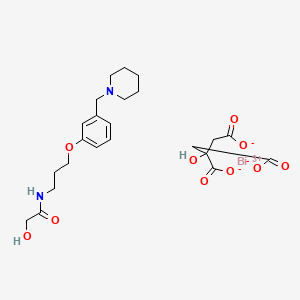
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
